4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid
Description
This compound, identified by CAS 152521-11-4, is a complex azo dye with a naphthalene disulphonic acid backbone. Its IUPAC name reflects multiple azo (-N=N-) linkages, aromatic amine groups, and sulphonic acid substituents, which confer water solubility and chromophoric properties . Structurally, it features:
- Three azo groups: Connecting aromatic rings and naphthalene core.
- 2,4-diaminophenyl and phenylazo substituents: Critical for lightfastness and color intensity.
- Sulphonated groups (-SO₃H): Enhance solubility and binding to substrates like textiles .
It is industrially significant as a direct or acid dye, used in textiles and leather.
Properties
CAS No. |
37405-95-1 |
|---|---|
Molecular Formula |
C35H28N10O8S2 |
Molecular Weight |
780.8 g/mol |
IUPAC Name |
4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C35H28N10O8S2/c36-21-8-15-27(26(37)18-21)43-40-25-13-11-22(12-14-25)39-35(47)19-6-9-24(10-7-19)42-44-32-28(54(48,49)50)16-20-17-29(55(51,52)53)33(34(46)30(20)31(32)38)45-41-23-4-2-1-3-5-23/h1-18,46H,36-38H2,(H,39,47)(H,48,49,50)(H,51,52,53) |
InChI Key |
CJBSTBQSKQOJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Raw Materials
Key raw materials used in the preparation include:
| Raw Material | Role in Synthesis |
|---|---|
| 2,4-Diaminophenylamine | Aromatic amine for diazotization and azo coupling |
| 4-Aminobenzoyl chloride (or equivalent) | Provides the amino-carbonyl-phenyl moiety |
| Phenylazo derivatives | For phenylazo substitution on naphthalene core |
| 5-Hydroxy-6-naphthalenesulfonic acid derivatives | Core naphthalene structure with sulfonic acid groups |
| Sodium nitrite (NaNO2) | Diazotization agent |
| Hydrochloric acid (HCl) | Acid medium for diazotization |
| Sodium hydroxide (NaOH) | Alkaline medium for coupling reactions |
These materials are carefully selected to enable successive azo coupling steps, ensuring the stepwise build-up of the complex molecular structure.
Stepwise Synthetic Procedure
The preparation generally follows these steps:
Step 1: Diazotization of 2,4-Diaminophenylamine
- Dissolve 2,4-diaminophenylamine in acidic medium (HCl).
- Cool the solution to 0–5 °C.
- Add sodium nitrite solution slowly to form the diazonium salt.
- Maintain low temperature to prevent decomposition.
Step 2: First Azo Coupling
- Couple the diazonium salt with 4-aminobenzoyl derivatives under alkaline conditions.
- The coupling occurs at the para position relative to amino groups.
- This forms the intermediate azo compound containing the amino-carbonyl-phenyl moiety.
Step 3: Second Diazotization and Coupling
- Diazotize another aromatic amine (e.g., phenylazo derivatives).
- Couple this diazonium salt with the intermediate from Step 2 at the hydroxy or amino positions on the naphthalene ring.
- This step introduces the phenylazo and sulfonic acid substituted naphthalene core.
Step 4: Final Functionalization and Purification
- Adjust pH to precipitate the final azo dye.
- Filter, wash, and dry the product.
- Purification may involve recrystallization or chromatographic techniques to achieve high purity.
The entire process requires strict temperature control, pH adjustments, and timing to avoid side reactions such as azo-hydrazone tautomerism or over-coupling.
Research Findings and Data Tables
Physicochemical Properties Relevant to Preparation
Reaction Conditions Summary
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Diazotization | 2,4-Diaminophenylamine + NaNO2 + HCl | 0–5 °C, acidic medium | Low temperature to stabilize diazonium salt |
| Azo Coupling 1 | Diazonium salt + 4-aminobenzoyl derivative | Alkaline medium, 0–10 °C | pH control critical for selectivity |
| Diazotization 2 | Phenylazo derivatives + NaNO2 + HCl | 0–5 °C, acidic medium | Similar to first diazotization |
| Azo Coupling 2 | Diazonium salt + intermediate | Alkaline medium, controlled temperature | Final azo coupling on naphthalene ring |
Yield and Purity
- Yields reported in literature vary depending on reaction scale and conditions but generally range from 60% to 85% for each coupling step.
- Purity is confirmed by spectroscopic methods (UV-Vis, NMR) and chromatographic analysis.
- Side products include partially coupled azo compounds and hydrolyzed by-products, minimized by controlled reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts like Lewis acids or bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid has several applications in scientific research:
Chemistry: Used as a model compound in studying azo dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for microscopy due to its strong color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property is crucial for its use as a dye, as it allows the compound to bind strongly to various substrates. The molecular targets include aromatic rings and amino groups in the substrates, facilitating strong interactions and vibrant color formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Structural Complexity and Bioactivity: The target compound and Acid Black 210 share mutagenic risks due to aromatic amine metabolites . Direct Black 38’s benzidine-derived structure is carcinogenic, whereas the target compound avoids benzidine but retains mutagenicity risks from 2,4-diaminophenyl .
Functional Group Impact :
- Sulphonated groups : Improve solubility (e.g., target compound vs. tert-butyl derivative in CAS 93941-60-7) .
- Triazine rings (CAS 14408-24-3): Enable reactive dye properties but add synthetic complexity .
Performance in Dyeing :
Biological Activity
4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid (commonly referred to as a complex azo dye) is a synthetic compound primarily used in dyeing applications. However, its biological activity has garnered interest due to its potential implications in various fields, including pharmacology and toxicology. This article explores its biological activity, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its azo groups and naphthalene sulfonic acid structure, which contribute to its chemical reactivity and biological interactions. The presence of multiple amino and hydroxyl groups enhances its solubility in water and may influence its interaction with biological systems.
- Antioxidant Activity : Studies have indicated that azo compounds can exhibit antioxidant properties, which may be attributed to their ability to scavenge free radicals. This activity can protect cells from oxidative stress, potentially influencing cellular aging and disease processes.
- Antimicrobial Effects : Some azo dyes have demonstrated antimicrobial properties against various pathogens. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.
- Cytotoxicity : Research indicates that certain azo compounds can induce cytotoxic effects in human cell lines. The cytotoxicity may be linked to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.
Toxicological Profile
The toxicological assessment of azo dyes, including this compound, has raised concerns regarding their potential carcinogenic effects. Azo compounds can undergo reductive cleavage in the body, leading to the formation of aromatic amines, some of which are known carcinogens. Regulatory bodies have established guidelines for the safe use of such compounds in consumer products.
Case Studies
- In Vitro Studies : A study conducted on human liver cell lines showed that exposure to this compound resulted in increased levels of oxidative stress markers and apoptosis indicators, suggesting a potential mechanism for its cytotoxic effects .
- Environmental Impact : Research has shown that azo dyes can affect aquatic ecosystems when released into water bodies. Their degradation products may exhibit different toxicity profiles compared to the parent compound .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, considering its multiple azo linkages and sulfonic acid groups?
- Methodology :
- Diazo Coupling : Sequential diazotization of aromatic amines (e.g., 2,4-diaminophenyl derivatives) under acidic conditions (HCl/NaNO₂ at 0–5°C), followed by coupling with hydroxyl- or amino-substituted naphthalene intermediates. Monitor pH to avoid premature hydrolysis .
- Purification : Use recrystallization in aqueous ethanol or ion-exchange chromatography to isolate the sulfonated product. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Key Challenges : Competing azo tautomerism and sulfonic acid group stability require strict temperature control (<50°C) and inert atmospheres .
Q. How can researchers characterize the structural conformation and tautomeric equilibria in aqueous solutions?
- Methodology :
- Spectroscopic Analysis :
- UV-Vis Spectroscopy : Detect λmax shifts (450–600 nm) to identify azo-hydrazone tautomerism. Use pH titrations (2–12) to map equilibrium states .
- NMR : ¹H/¹³C NMR in D₂O with DSS reference. Look for imine proton shifts (δ 8.5–9.5 ppm) and sulfonate group splitting .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .
Q. What solvent systems are optimal for enhancing solubility and stability during experimental workflows?
- Methodology :
- Solubility Screening : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 7–9). The compound’s disulfonic acid groups confer high water solubility (>100 mg/mL at 25°C) but may precipitate in high-ionic-strength solutions .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to UV light due to azo bond photolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between theoretical simulations and experimental observations (e.g., UV-Vis absorption bands)?
- Methodology :
- Iterative Refinement : Adjust computational parameters (e.g., solvent effects via PCM models) to align simulated spectra with empirical data. Use multi-reference methods (CASSCF) for excited-state transitions .
- Experimental Validation : Employ time-resolved spectroscopy to capture transient species and validate tautomeric intermediates .
Q. What computational strategies predict the thermodynamic stability and electronic properties of azo-imine tautomers?
- Methodology :
- Quantum Mechanics : Perform Gibbs free energy calculations (DFT/M06-2X) to rank tautomer stability. Analyze frontier orbitals (HOMO/LUMO) to predict redox behavior .
- Molecular Dynamics : Simulate solvation effects (TIP3P water model) to assess tautomer prevalence in aqueous environments .
Q. How can the compound’s metal-complexation behavior be exploited for analytical or catalytic applications?
- Methodology :
- Coordination Studies : Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor via UV-Vis/EPR. The sulfonate and azo groups act as polydentate ligands, forming stable chelates .
- Catalytic Screening : Test metal complexes in oxidation reactions (e.g., H₂O₂ activation). Compare turnover frequencies with ligand-free systems .
Q. What experimental designs mitigate batch-to-batch variability in synthesis due to competing azo coupling pathways?
- Methodology :
- DoE Optimization : Use response surface methodology (RSM) to model variables (temperature, pH, stoichiometry). Prioritize factors affecting regioselectivity (e.g., substituent directing effects) .
- In Situ Monitoring : Employ Raman spectroscopy or inline pH probes to detect intermediates and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
